molecular formula C19H18BrN3O2S B305596 N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B305596
M. Wt: 432.3 g/mol
InChI Key: MDPUATGENLWQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, also known as BPO-27, is a novel compound that has been synthesized and studied extensively in recent years. BPO-27 is a potential therapeutic agent due to its unique chemical structure and promising pharmacological properties.

Mechanism of Action

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in cells. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of redox signaling pathways in cells. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has also been shown to inhibit the activity of the protein Hsp90, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has also been shown to reduce the production of inflammatory cytokines in cells, which may contribute to its anti-inflammatory effects. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the growth of bacteria, which may contribute to its anti-bacterial effects.

Advantages and Limitations for Lab Experiments

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of thioredoxin reductase and Hsp90, which makes it a valuable tool for studying these proteins. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has also been shown to have low toxicity in cells, which makes it a safe compound to use in lab experiments. However, N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has some limitations for use in lab experiments. It is a relatively new compound, and its pharmacological properties are still being studied. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is also a complex molecule, which may make it difficult to synthesize and purify.

Future Directions

For the study of N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide include the development of N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide as a therapeutic agent for cancer, the development of N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide as a diagnostic tool for cancer, and further studies to determine its safety and pharmacological properties.

Synthesis Methods

The synthesis of N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves a multi-step process that includes the reaction of 4-bromo-2-isopropylphenol with thionyl chloride to form 4-bromo-2-chloro-phenol. This intermediate is then reacted with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of potassium carbonate to form N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. The synthesis of N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and kill bacteria. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has also been studied for its potential use as a diagnostic tool for cancer.

properties

Product Name

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C19H18BrN3O2S

Molecular Weight

432.3 g/mol

IUPAC Name

N-(4-bromo-2-propan-2-ylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18BrN3O2S/c1-12(2)15-10-14(20)8-9-16(15)21-17(24)11-26-19-23-22-18(25-19)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,21,24)

InChI Key

MDPUATGENLWQOY-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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